molecular formula C7H4Br2F3N B1412077 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine CAS No. 1227516-34-8

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

Cat. No.: B1412077
CAS No.: 1227516-34-8
M. Wt: 318.92 g/mol
InChI Key: ZJMOHIBTHPLDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine typically involves the bromination of 3-methyl-4-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes careful control of reaction conditions such as temperature, solvent, and reaction time to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the development of bioactive compounds and enzyme inhibitors.

    Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 2-Bromo-3-bromomethyl-

Properties

IUPAC Name

2-bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMOHIBTHPLDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
Reactant of Route 2
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.